Home > Products > Screening Compounds P31728 > Empagliflozin-d4
Empagliflozin-d4 -

Empagliflozin-d4

Catalog Number: EVT-15269430
CAS Number:
Molecular Formula: C23H27ClO7
Molecular Weight: 454.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Empagliflozin-d4 is a deuterated derivative of empagliflozin, primarily utilized as an internal standard for the quantification of empagliflozin in analytical chemistry. Empagliflozin itself is a selective sodium-glucose cotransporter 2 inhibitor, which plays a significant role in managing type 2 diabetes by promoting the excretion of glucose via the urine. The compound has gained attention not only for its therapeutic effects but also for its potential applications in research settings.

Source and Classification

Empagliflozin-d4 is classified as a stable isotope-labeled compound, specifically designed for use in high-precision analytical methods such as gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS and LC-MS) . Its molecular formula is C23H23D4ClO7C_{23}H_{23}D_{4}ClO_{7}, with a molecular weight of approximately 454.9 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of empagliflozin-d4 involves several sophisticated organic chemistry techniques to incorporate deuterium into the molecular structure. While detailed synthetic pathways are proprietary, it generally follows the established synthetic routes for empagliflozin, with modifications to introduce deuterated carbon atoms . The process typically includes:

  1. Starting Materials: Utilizing precursors that can be readily modified to introduce deuterium.
  2. Deuteration: Employing methods such as catalytic hydrogenation with deuterated hydrogen sources or direct substitution reactions.
  3. Purification: The final product is purified using chromatographic techniques to ensure high purity levels, often exceeding 99% .
Molecular Structure Analysis

Structure and Data

Empagliflozin-d4 retains the core structure of empagliflozin but features four deuterium atoms replacing hydrogen atoms at specific positions in the molecule. The structural representation can be summarized as follows:

  • IUPAC Name: (2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
  • Molecular Formula: C23H23D4ClO7C_{23}H_{23}D_{4}ClO_{7}
  • Structural Features: Contains a furan ring and multiple hydroxyl groups that contribute to its biological activity .

Structural Data

The compound exhibits a complex three-dimensional structure that can be analyzed using various computational methods to predict its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Empagliflozin-d4 participates in similar chemical reactions as its non-deuterated counterpart due to its analogous functional groups. Key reactions include:

  1. Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the release of glucose-like structures.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which could modify its pharmacological properties.
  3. Conjugation: It may also participate in conjugation reactions with other biomolecules, influencing its metabolic pathways .
Mechanism of Action

Process and Data

Empagliflozin-d4 functions by inhibiting the sodium-glucose cotransporter 2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter:

  1. Increased Glucose Excretion: More glucose is excreted through urine, leading to lower blood glucose levels.
  2. Cardiovascular Benefits: It has been shown to reduce risks associated with heart disease and improve renal outcomes in patients with type 2 diabetes .
  3. Mechanistic Insights: Studies indicate that empagliflozin reduces oxidative stress and inflammation in renal tissues, contributing to its protective effects against diabetic nephropathy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Empagliflozin-d4 is typically available as a solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) .

Chemical Properties

  • Purity: Greater than 99% for deuterated forms .
  • Storage Conditions: Recommended storage at -20°C to maintain stability.
Applications

Empagliflozin-d4 serves several scientific purposes:

  1. Analytical Standards: It is primarily used as an internal standard in quantitative analysis of empagliflozin levels in biological samples.
  2. Pharmacokinetic Studies: Facilitates studies on the pharmacokinetics and metabolism of empagliflozin by providing a reliable reference point during mass spectrometry analyses.
  3. Research on Diabetes Treatment: Empirical research utilizing this compound helps elucidate the mechanisms underlying sodium-glucose cotransporter inhibitors' effects on glucose metabolism and cardiovascular health .
Synthetic Chemistry and Isotopic Labeling Strategies for Empagliflozin-d4

Empagliflozin-d4 (BI 10773-d4) is a deuterium-labeled analog of the sodium-glucose cotransporter-2 (SGLT-2) inhibitor empagliflozin, where four hydrogen atoms are replaced with deuterium at specific positions. This isotopic modification enhances metabolic stability while preserving the pharmacological activity of the parent compound, making it invaluable for pharmacokinetic and metabolic studies [1] [5]. The synthesis integrates deuterium into the complex C-glycoside scaffold through tailored strategies, balancing precision and scalability.

Deuterium Incorporation in C-Glycoside Scaffolds

The core challenge in synthesizing Empagliflozin-d4 lies in site-specific deuterium incorporation within its tetrahydropyran (glucose-like) ring and the chlorophenyl-aryl alkyl ether backbone. The C-glycoside bond formation typically employs a Schlosser-type lithiation or Knochel magnesiation of halogenated intermediates, followed by nucleophilic addition to protected gluconolactones. For deuterated analogs, deuterium is introduced at the aryl methylene bridge (–CH₂– → –CD₂–) and the chlorophenyl ring positions. One approach uses deuterated phenyl precursors (e.g., tetradeutero-4-bromochlorobenzene) before glycosidation. The glycosylation itself leverages per-TMS-protected gluconolactone, where the aryl Grignard reagent (ArMgCl) attacks the lactone carbonyl. Subsequent reductive dehydration with triethylsilane-deuterium oxide (Et₃SiD) ensures deuterium incorporation at the anomeric carbon while maintaining β-selectivity [3] [6].

Chemoselective Deuteration Techniques for Aryl-Alkyl Ether Derivatives

Chemoselectivity is critical to avoid deuteration of labile groups like phenolic –OH or the glucose moiety’s hydroxyls. Two primary strategies dominate:

  • Catalytic H/D Exchange: Pd/C or Rh catalysts facilitate ortho-directed exchange on the chlorophenyl ring using D₂O as the deuterium source. This selectively targets positions ortho to chlorine or the ether linkage without epimerization [5].
  • Deuterated Building Blocks: The tetrahydrofuran (THF) ether side chain is synthesized separately using (S)-tetrahydrofuran-3-ol-d₂, where deuterium is introduced via NaBD₄ reduction of corresponding ketone precursors. The phenol group of the core scaffold is then alkylated with this deuterated side chain under Mitsunobu conditions (DEAD/PPh₃) to form the aryl-alkyl ether linkage [3] [9].The SMILES notation of Empagliflozin-d4 (ClC(C=CC([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)=C2)=C2CC3=C(C([2H])=C(C([2H])=C3[2H])O[C@H]4CCOC4)[2H]) confirms deuteration at the chlorophenyl ring’s meta positions and the benzylic methylene [1].

Optimization of Radical Epimerization for Deuterated Analog Synthesis

Epimerization at glucose C3 is a common side reaction during deuteration. Wendlandt’s radical-based epimerization offers a solution for synthesizing deuterated epimers as analytical standards. Key steps include:

  • Photocatalytic Generation of Ketyl Radicals: Employing in situ-generated deuterated thiol cofactors (e.g., C₆D₅SH) under UV light to abstract hydrogen from C3 of empagliflozin.
  • Radical-Mediated Deuterium Transfer: The C3 radical intermediate undergoes stereoinversion followed by deuterium transfer from thiol, yielding 3-epi-empagliflozin-d₄ with 42% yield [3].Though not the primary route for Empagliflozin-d4, this method enables access to deuterated epimeric impurities crucial for metabolic pathway validation.

Comparative Analysis of Synthetic Routes in Early Discovery vs. Process-Scale Production

Early discovery routes prioritized flexibility but suffered from low anomeric selectivity and cryogenic conditions. In contrast, process-scale routes optimized yield, stereoselectivity, and deuterium retention [3]:

Early Discovery Route [3]:

  • Friedel-Crafts Acylation: Anisole with 2-chloro-5-bromobenzoyl chloride (acid chloride 21) → ketone 30.
  • Reduction & Protection: Ketone reduction (Et₃SiH/BF₃) → diarylmethane; methyl ether deprotection → TBS-protected phenol 32.
  • Glycosidation: Lithiation of 32 (n-BuLi, −78°C), addition to per-TMS-gluconolactone → hemi-ketal 33.
  • Anomeric Reduction: Treatment with MeSO₃H/MeOH → methyl glycoside 34, then Et₃SiH/BF₃ reduction → β-C-aryl glycoside 35 (6:1 β/α ratio).
  • Purification: Chromatography + crystallization to isolate β-anomer.Drawbacks: Low β-selectivity, cryogenic lithiation, and multiple protection/deprotection steps reduce deuterium retention.

Process-Scale Route [3]:

  • SNAr Ether Formation: 4-Fluorophenyl ketone 38 + (S)-tetrahydrofuran-3-ol-d₂40.
  • Knochel-Hauser Glycosidation: 40 + iPrMgCl·LiCl (−20°C) → aryl Grignard; addition to gluconolactone 10 → hemi-ketal 41.
  • Acid-Catalyzed Rearrangement: HCl/MeOH (pH 2–3, 40°C) converts furanoketal 42 → β-pyranoketal 43.
  • Cationic Reduction: 43 + Et₃SiD/AlCl₃ → β-empagliflozin-d4 (67% yield, >99% β-selectivity after crystallization).Advantages: Avoids cryogenics, enhances β-selectivity via AlCl₃ catalysis, and minimizes deuterium loss by reducing steps.

Table 1: Key Deuteration Techniques for Empagliflozin-d4

TechniqueConditionsDeuterated PositionsYieldSelectivity
Catalytic H/D ExchangePd/C, D₂O, 80°C, 24hChlorophenyl ortho to Cl60–70%Moderate (≥85% d₁)
Building Block (THF ether)NaBD₄, (S)-THF-3-one, MeOH, 0°CTHF β-carbons>90%High (≥98% d₂)
Reductive DehydrationEt₃SiD, AlCl₃, DCM, 25°CAnomeric carbon (C1)67%β-only

Table 2: Comparison of Discovery vs. Process Synthesis

ParameterDiscovery RouteProcess Route
Glycosidationn-BuLi, −78°CiPrMgCl·LiCl, −20°C
Key ReagentPer-TMS-gluconolactoneUnprotected gluconolactone
Reduction SystemEt₃SiH/BF₃Et₃SiD/AlCl₃
β/α Selectivity6:1 (requires chromatography)>50:1 (no chromatography)
Deuterium Retention~70%>95%
Overall Yield12% (over 7 steps)38% (over 5 steps)

The process route’s use of unprotected gluconolactone and AlCl₃-catalyzed reduction was pivotal for scalability. AlCl₃’s stronger Lewis acidity enhances Et₃SiD’s hydride delivery, ensuring complete β-selectivity and maximal deuterium incorporation [3] [6].

Properties

Product Name

Empagliflozin-d4

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[2,3,5,6-tetradeuterio-4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C23H27ClO7

Molecular Weight

454.9 g/mol

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1/i1D,2D,4D,5D

InChI Key

OBWASQILIWPZMG-CPTKLOLCSA-N

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)[2H])[2H])O[C@H]4CCOC4)[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.